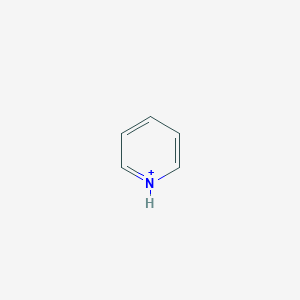

Pyridinium

Beschreibung

Eigenschaften

IUPAC Name |

pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[NH+]C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407294 | |

| Record name | Pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16969-45-2 | |

| Record name | Pyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016969452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDINIUM CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNZ2DM8Q8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Pyridinium Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel pyridinium derivatives, a class of compounds of significant interest in modern drug discovery. Pyridinium salts are versatile scaffolds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Their synthetic tractability allows for extensive structural modifications to fine-tune their therapeutic potential.[3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Synthetic Methodologies for Novel Pyridinium Derivatives

The synthesis of pyridinium derivatives can be broadly categorized into several key strategies, including N-alkylation, the formation of pyridinium-based ionic liquids, and the synthesis of hydrazone-containing pyridinium salts. Each of these methods offers a distinct route to novel compounds with unique physicochemical and biological properties.

N-Alkylation of Pyridines

A fundamental and widely employed method for the synthesis of pyridinium salts is the direct N-alkylation of the pyridine ring.[4] This reaction, typically a quaternization, involves the treatment of a pyridine derivative with an alkyl halide. The general scheme for this reaction is the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic carbon of the alkyl halide.[5]

A universal method for the preparation of monoquaternary pyridinium salts involves the reaction of pure pyridine with a 1-bromoalkane.[4]

-

Reaction Setup: In a round-bottom flask, dissolve pure pyridine (1.0 equivalent) in dry ethanol.

-

Addition of Alkyl Halide: To this solution, add the corresponding 1-bromoalkane (1.4 equivalents).

-

Reaction Conditions: The reaction mixture is refluxed for 40 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform/methanol (100:1 v/v). Spots can be visualized under UV light (254 nm) or by using Dragendorff's reagent.[4]

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product, often an oil, is then purified by recrystallization.[4] For many N-alkylpyridinium bromides, crystallization from an ether suspension is effective.[4] The purified product is collected by filtration, washed with cold ether, and dried at room temperature. For compounds with longer alkyl chains (C18-C20) that may be contaminated with starting material, recrystallization from acetone may be necessary.[4]

-

Characterization: The structure and purity of the synthesized N-alkylpyridinium bromides are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6] In 1H NMR, a characteristic downfield shift of the pyridine ring protons is observed upon quaternization.[6]

Experimental Workflow: N-Alkylation of Pyridines

Caption: General workflow for the synthesis of N-alkylpyridinium salts.

Table 1: Synthesis of N-Alkylpyridinium Bromides with Varying Alkyl Chain Lengths [4]

| Alkyl Chain Length | Yield (%) | Melting Point (°C) |

| C8 | 13 | 28-30 |

| C10 | 43 | 30-32 |

| C12 | 82 | 73-75 |

| C14 | 76 | 58-60 |

| C16 | 99 | 63 |

| C18 | 95 | 65-67 |

| C20 | 79 | 73-75 |

Synthesis of Pyridinium-Based Ionic Liquids

Pyridinium-based ionic liquids are salts with melting points below 100 °C, and they have gained attention as environmentally friendly solvents and catalysts. Their synthesis often involves a two-step process: quaternization of the pyridine ring followed by an anion exchange reaction.

This protocol is adapted from procedures for synthesizing similar imidazolium-based ionic liquids.[7][8]

Step 1: Synthesis of 1-Butyl-3-methylpyridinium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methylpyridine (1.0 equivalent) and 1-bromobutane (1.1 equivalents).

-

Reaction Conditions: Heat the mixture at 70°C with stirring for 48 hours.

-

Work-up: After cooling to room temperature, a biphasic mixture may form. The upper layer containing unreacted starting materials is decanted. The lower layer, the crude pyridinium salt, is washed multiple times with ethyl acetate to remove any remaining impurities. The solvent is then removed under reduced pressure to yield the 1-butyl-3-methylpyridinium bromide.

Step 2: Anion Exchange

-

Reaction Setup: Dissolve the 1-butyl-3-methylpyridinium bromide (1.0 equivalent) in a suitable solvent such as acetone.

-

Anion Exchange: Add sodium tetrafluoroborate (NaBF4) (1.0 equivalent) to the solution.

-

Reaction Conditions: Stir the mixture vigorously at 40°C for 10 hours.[8] A precipitate of sodium bromide will form.

-

Purification: Filter the reaction mixture to remove the precipitated sodium bromide. The filtrate is then concentrated under reduced pressure. The resulting ionic liquid can be further purified by dissolving it in dichloromethane, filtering to remove any remaining solid impurities, and then removing the dichloromethane under vacuum. The final product is dried in a vacuum oven at 80°C for 2 hours.[8]

-

Characterization: The structure of the final ionic liquid is confirmed by 1H NMR and 13C NMR spectroscopy.

Logical Relationship: Two-Step Synthesis of Pyridinium Ionic Liquids

Caption: Two-step process for synthesizing pyridinium-based ionic liquids.

Synthesis of Hydrazone-Containing Pyridinium Salts

Hydrazone-containing pyridinium salts are a class of derivatives that have shown significant biological activities, including antimicrobial and cholinesterase inhibitory effects.[2][6] Their synthesis typically involves the reaction of a pyridine derivative bearing a hydrazone moiety with an alkylating agent.

This protocol is based on the general procedures for synthesizing similar hydrazone-bearing pyridinium salts.[6]

Step 1: Synthesis of 4-Hydrazinopyridine

-

A solution of 4-chloropyridine hydrochloride and hydrazine hydrate in a suitable solvent like propan-1-ol is refluxed. Upon cooling, the product, 4-hydrazinopyridine, precipitates and can be collected by filtration.

Step 2: Synthesis of the Hydrazone Precursor

-

4-Hydrazinopyridine is reacted with benzaldehyde in an appropriate solvent (e.g., ethanol) to form the corresponding hydrazone, N-benzylidene-1-(pyridin-4-yl)hydrazine. The product can often be isolated by filtration after cooling the reaction mixture.

Step 3: Quaternization

-

Reaction Setup: A mixture of the N-benzylidene-1-(pyridin-4-yl)hydrazine (1.0 equivalent) and methyl iodide (2.0 equivalents) is refluxed in ethanol (30 mL).[6]

-

Reaction Conditions: The reaction time can vary from 6 to 50 hours, depending on the specific substrates.[6]

-

Work-up and Purification: The reaction mixture is cooled to room temperature or 0°C. The precipitated product is collected by filtration and washed with cold ethanol. The crude product is then recrystallized from ethanol to yield the pure 4-(2-(benzylidene)hydrazinyl)-1-methylpyridinium iodide.[6]

-

Characterization: The final product is characterized by IR, 1H NMR, 13C NMR, and mass spectrometry. The formation of the pyridinium salt is confirmed by the downfield shift of the pyridine ring protons in the 1H NMR spectrum.[6] The presence of the N-H proton of the hydrazone can also be observed.[6]

Table 2: Antimicrobial Activity of Selected Hydrazone-Containing Pyridinium Salts [6]

| Compound | R (Substituent on Benzylidene) | Alkyl Group on Pyridinium | MIC (μg/mL) vs. S. aureus |

| 2d | 2-OH | 3-phenylpropyl | 4 |

| 3d | 2-CH3 | 3-phenylpropyl | 4 |

| 4d | 2-OCH3 | 3-phenylpropyl | 4 |

Biological Activities and Mechanisms of Action

Novel pyridinium derivatives are being extensively investigated for a range of therapeutic applications, with their anticancer and antimicrobial properties being of particular interest.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

Certain pyridinium derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9] This pathway is frequently overactivated in many types of cancer, making it a prime target for therapeutic intervention.[10] Inhibition of this pathway can lead to decreased cancer cell growth and induction of apoptosis.[11]

Signaling Pathway: The PI3K/Akt/mTOR Cascade

Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyridinium derivatives.

Antimicrobial Activity and Membrane Disruption

The primary mechanism of antimicrobial action for many pyridinium salts is the disruption of the bacterial cell membrane.[3] The cationic pyridinium headgroup interacts with the negatively charged components of the bacterial cell wall, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[3] The hydrophobic alkyl chain then inserts into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular contents, and ultimately cell death.[3]

Mechanism of Action: Antimicrobial Membrane Disruption

Caption: Mechanism of bacterial cell membrane disruption by pyridinium salts.

Conclusion

The synthesis of novel pyridinium derivatives offers a promising avenue for the development of new therapeutic agents. The synthetic versatility of the pyridinium scaffold allows for the creation of large and diverse chemical libraries for biological screening. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. By understanding the key synthetic strategies and mechanisms of action, researchers can rationally design and synthesize the next generation of pyridinium-based drugs to address unmet medical needs.

References

- 1. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Application of 1-Butyl-3-methylimidazolium tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]

- 9. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridinium Cation: A Comprehensive Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pyridinium cation, a heterocyclic organic ion, plays a pivotal role in a vast array of chemical transformations and biological processes. Its unique electronic structure, characterized by an electron-deficient aromatic ring, dictates its stability and diverse reactivity, making it a valuable scaffold in medicinal chemistry, catalysis, and materials science. This in-depth technical guide provides a comprehensive overview of the core principles governing the stability and reactivity of the pyridinium cation, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of the Pyridinium Cation

The stability of the pyridinium cation is intrinsically linked to the aromaticity of the pyridine ring and the nature of the substituent on the nitrogen atom. The positive charge on the nitrogen atom significantly influences the electron distribution within the ring, rendering it more susceptible to nucleophilic attack compared to its neutral pyridine counterpart. Key quantitative measures of pyridinium cation stability include its acid-dissociation constant (pKa) and reduction potential.

Acidity and pKa Values

The acidity of a substituted pyridinium cation is a direct measure of its stability. The pKa value reflects the equilibrium between the pyridinium cation and its conjugate base, pyridine. Electron-withdrawing groups on the pyridine ring decrease the electron density on the nitrogen, making the corresponding pyridinium cation more acidic (lower pKa), thus indicating lower stability. Conversely, electron-donating groups increase the pKa, signifying greater stability of the cation.

| Substituent | Position | pKa in Water | Reference |

| -H | - | 5.2 | [1] |

| 4-Methyl | 4 | 6.0 | [1] |

| 3-Methyl | 3 | 5.7 | [1] |

| 4-tert-Butyl | 4 | 6.0 | [1] |

| 3-Methoxy | 3 | 4.9 | [1] |

| 4-Cyano | 4 | 1.9 | [2] |

| 2-Cyano | 2 | ~1.9 | [2] |

| 2-Fluoro | 2 | - | [2] |

| 2-Chloro | 2 | - | [2] |

| 2-Bromo | 2 | - | [2] |

| 2-Iodo | 2 | - | [2] |

Note: A comprehensive list of pKa values for a wider range of substituted pyridines can be found in the literature.[3][4]

Electrochemical Stability and Reduction Potentials

The electrochemical stability of the pyridinium cation is determined by its reduction potential. The reduction of a pyridinium cation typically involves the addition of one or two electrons to the aromatic ring. This process is highly dependent on the electrode material and the presence of catalysts. For instance, the reduction potential of pyridinium on a platinum electrode is approximately -0.58 V versus a saturated calomel electrode (SCE).[5] However, on silver, gold, and copper electrodes, the reduction potential is shifted to more negative values, around -1.0 V vs Ag/AgCl.[5][6] Computational studies have also been employed to predict the redox potentials of various pyridinium derivatives.[1][7]

Reactivity of the Pyridinium Cation

The electron-deficient nature of the pyridinium ring governs its reactivity, making it susceptible to a variety of chemical transformations. Key reactions include nucleophilic aromatic substitution, reduction to dihydropyridines and piperidines, formation of pyridinium ylides, and ring-opening reactions.

Nucleophilic Aromatic Substitution (SNAr)

The positively charged pyridinium ring is highly activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The reaction mechanism often involves the formation of a Meisenheimer-like intermediate. The leaving group ability in these reactions does not always follow the typical trend observed in other SNAr reactions. For example, in the reaction of 2-substituted N-methylpyridinium ions with piperidine, the reactivity order is 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, which deviates from the usual F > Cl > Br > I order.[2] This is attributed to a mechanism involving rate-determining deprotonation of the addition intermediate.[2]

Caption: Mechanism of Nucleophilic Aromatic Substitution on a Pyridinium Cation.

Reduction Reactions

Pyridinium cations can be reduced to form various products, including dihydropyridines, tetrahydropyridines, and piperidines. The choice of reducing agent and reaction conditions determines the final product. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride can lead to the fully saturated piperidine ring. The electrochemical reduction of pyridinium has been studied extensively, particularly in the context of CO2 reduction.[5][6]

Pyridinium Ylide Formation and Reactivity

The protons on the carbon atoms adjacent to the positively charged nitrogen in N-alkylpyridinium salts are acidic and can be removed by a base to form pyridinium ylides. These ylides are versatile 1,3-dipoles and readily participate in cycloaddition reactions with various dipolarophiles to generate a range of heterocyclic compounds, such as indolizines.[8][9][10] The kinetics of the reactions of pyridinium ylides have been studied, and their nucleophilicity has been quantified.[11]

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Research Portal [iro.uiowa.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Properties of Pyridinium Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of pyridinium salts, a class of organic compounds with significant applications in medicinal chemistry, materials science, and biological imaging. This document details the principles and practical aspects of utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy for the characterization of these versatile molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyridinium salts, providing detailed information about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy

The quaternization of the nitrogen atom in the pyridine ring leads to a significant downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the pyridinium cation. The protons alpha to the nitrogen (H-2 and H-6) are the most deshielded.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyridinium Salts. [1][2]

| Proton Type | Chemical Shift (δ, ppm) | Notes |

| Aromatic H-2, H-6 | 8.5 - 9.5 | Most downfield due to proximity to the positive nitrogen. |

| Aromatic H-3, H-5 | 7.8 - 8.5 | |

| Aromatic H-4 | 7.9 - 8.8 | |

| N-Alkyl/Aryl Protons (α) | 4.0 - 6.0 | Dependent on the nature of the substituent. |

| Other Substituent Protons | Variable | Dependent on the specific substituent. |

¹³C NMR Spectroscopy

Similar to ¹H NMR, the carbon signals of the pyridinium ring are shifted downfield upon quaternization. The carbons adjacent to the nitrogen (C-2 and C-6) experience the largest shift.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyridinium Salts. [3][4][5]

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic C-2, C-6 | 140 - 155 |

| Aromatic C-4 | 140 - 150 |

| Aromatic C-3, C-5 | 125 - 135 |

| N-Alkyl/Aryl Carbons (α) | 50 - 70 |

| Other Substituent Carbons | Variable |

Experimental Protocol for NMR Analysis

A general workflow for the NMR analysis of a newly synthesized pyridinium salt is outlined below.

Detailed Methodology:

-

Sample Preparation: Accurately weigh 5-25 mg of the pyridinium salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[6] Common solvents for pyridinium salts include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD), chosen based on the salt's solubility.[7] For ionic liquids, a capillary containing a deuterated solvent can be used for locking and referencing if the sample is analyzed neat.[8] Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR (if necessary): For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in pyridinium salts and observing the changes in bond vibrations upon N-alkylation or N-arylation.

The formation of the pyridinium cation results in characteristic shifts in the vibrational frequencies of the aromatic ring. Key changes are observed in the C-H stretching, C=C and C=N stretching, and ring breathing modes.

Table 3: Characteristic IR Absorption Bands for Pyridinium Salts. [9][10][11]

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium to Strong | From N-alkyl substituents. |

| N⁺-H Stretch (for protonated pyridines) | 2500 - 3200 | Broad, Medium | Often complex due to hydrogen bonding.[10] |

| C=N⁺ and C=C Stretching | 1620 - 1650 and 1480 - 1550 | Medium to Strong | Often appear as a pair of bands. Quaternization affects these vibrations.[9] |

| Ring Vibrations | ~1500 and ~1600 | Strong | |

| C-H In-plane Bending | 1000 - 1300 | Medium | |

| C-H Out-of-plane Bending | 690 - 900 | Strong | The pattern can be indicative of the substitution on the pyridine ring. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid pyridinium salt (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the ATR crystal) before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the pyridinium salt.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pyridinium salt. The absorption maxima (λmax) are influenced by the electronic nature of the substituents on the pyridinium ring and the solvent polarity.

Pyridinium salts typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system. The position and intensity of these bands can be modulated by extending the π-conjugation or by introducing electron-donating or electron-withdrawing groups.

Table 4: Representative UV-Vis Absorption Maxima for Pyridinium Derivatives.

| Compound Type | λmax (nm) | Solvent | Reference |

| Simple N-Alkyl Pyridinium | ~260 | Various | [12] |

| N-Aryl-2,4,6-triphenylpyridinium | 350 - 450 | Acetonitrile | [13] |

| Donor-π-Acceptor Pyridinium Dyes | 400 - 600 | Various | [14] |

Solvatochromism

Many pyridinium salts, particularly those with intramolecular charge-transfer character, exhibit solvatochromism, where the position of the absorption maximum changes with the polarity of the solvent. This property is valuable for developing probes of local environments.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pyridinium salt in a UV-transparent solvent (e.g., water, ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.[15][16]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance over the desired wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

A significant number of pyridinium salts are fluorescent, a property that is extensively utilized in the development of fluorescent probes for biological imaging and sensing applications.[14][17]

The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and lifetime, are highly dependent on the molecular structure of the pyridinium salt and its environment.

Table 5: Photophysical Properties of Selected Fluorescent Pyridinium Salts.

| Pyridinium Derivative | λex (nm) | λem (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Application | Reference |

| N-aryl-2,4,6-triphenylpyridinium | 378 | 480 | 0.84 | 102 | Fluorescent Probe | [13] |

| Mito-3arm | 396 | 540 | 0.073 | 144 | Two-photon microscopy | [14] |

| Pyrene-pyridinium dye | ~350 | ~450 | - | ~100 | DNA intercalator | [18] |

Experimental Protocol for Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the fluorescent pyridinium salt in a suitable solvent. Concentrations are typically in the micromolar (µM) to nanomolar (nM) range to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation monochromator to the λex of the sample and scan the emission monochromator over a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the λem of the sample and scan the excitation monochromator over a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Data Analysis: Determine the excitation and emission maxima. The quantum yield can be determined relative to a known standard.

Application in Cellular Imaging

Pyridinium-based fluorescent probes are often designed to target specific cellular organelles or respond to changes in the cellular environment.

Detailed Methodology for Cellular Imaging: [19][20]

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.

-

Probe Loading: Prepare a working solution of the pyridinium fluorescent probe in cell culture medium at the optimal concentration (typically 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

-

Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator to allow for probe uptake and localization.

-

Washing: After incubation, wash the cells with fresh, pre-warmed medium or a suitable buffer (e.g., PBS) to remove any unbound probe.

-

Imaging: Mount the sample on a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe. Acquire images and analyze the fluorescence signal to study the probe's distribution and response within the cells.

Conclusion

The spectroscopic properties of pyridinium salts are rich and varied, providing a powerful toolkit for their characterization and application. A thorough understanding of NMR, IR, UV-Vis, and fluorescence spectroscopy is essential for researchers and scientists working with these compounds, enabling detailed structural analysis, the study of their electronic properties, and the development of innovative tools for chemical and biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hmdb.ca [hmdb.ca]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. depts.washington.edu [depts.washington.edu]

- 8. researchgate.net [researchgate.net]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. kbcc.cuny.edu [kbcc.cuny.edu]

- 16. repligen.com [repligen.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. A fluorescence imaging protocol for correlating intracellular free cationic copper to the total uptaken copper by live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Pyridinium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pyridinium-based ionic liquids (ILs). These compounds have garnered significant attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making them valuable in a wide range of applications, from electrochemical devices to catalysis.[1][2] This guide details the common synthetic methodologies, extensive characterization techniques, and key physicochemical properties of this important class of ionic liquids.

Synthesis of Pyridinium-Based Ionic Liquids

The most prevalent method for synthesizing pyridinium-based ionic liquids is through the quaternization of pyridine. This typically involves the reaction of pyridine or its derivatives with an alkylating agent, followed by an optional anion exchange to achieve the desired properties.

Quaternization of Pyridine

The initial step in the synthesis of many pyridinium-based ILs is the N-alkylation of the pyridine ring. This is a type of Menshutkin reaction, an SN2 reaction where a tertiary amine is converted into a quaternary ammonium salt.[3] The general scheme involves reacting pyridine with an alkyl halide (e.g., alkyl bromide or chloride) to form an N-alkylpyridinium halide salt.[4][5]

A logical workflow for the synthesis of pyridinium-based ionic liquids is presented below.

Anion Exchange (Metathesis)

To tailor the properties of the ionic liquid, the initial halide anion can be exchanged for another anion through a metathesis reaction.[6] This is a crucial step as the choice of anion significantly influences the physicochemical properties of the IL, such as its viscosity, conductivity, and thermal stability. Common anions include tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and bis(trifluoromethylsulfonyl)imide (NTf₂⁻).

Experimental Protocols

Protocol 1: Synthesis of N-Butylpyridinium Bromide ([C₄Py][Br])

This protocol is adapted from a general procedure for the synthesis of N-alkylpyridinium halides.[5]

-

Reactants:

-

Pyridine (0.5 mol)

-

1-Bromobutane (0.5 mol)

-

-

Procedure:

-

Combine pyridine and 1-bromobutane in a round-bottom flask.

-

Reflux the mixture for 72 hours at 70°C.

-

After cooling to room temperature, wash the resulting product repeatedly with ethyl acetate to remove any unreacted starting materials.

-

Remove the residual ethyl acetate using a rotary evaporator.

-

Dry the final product, a yellow-brown solid or viscous liquid, at room temperature.

-

Protocol 2: Synthesis of N-Butylpyridinium Tetrafluoroborate ([C₄Py][BF₄]) via Anion Exchange

This protocol follows the synthesis of an N-alkylpyridinium halide.[5]

-

Reactants:

-

N-butylpyridinium bromide ([C₄Py][Br]) (0.05 mol)

-

Sodium tetrafluoroborate (NaBF₄) (0.05 mol)

-

Acetone (20 mL)

-

-

Procedure:

-

Dissolve N-butylpyridinium bromide in acetone in a flask.

-

Add sodium tetrafluoroborate to the solution in a 1:1 molar ratio.

-

Stir the mixture vigorously for 12 hours at 25°C.

-

Filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate using a rotary evaporator to obtain the final product, N-butylpyridinium tetrafluoroborate.

-

Characterization of Pyridinium-Based Ionic Liquids

A comprehensive characterization is essential to confirm the structure, purity, and physicochemical properties of the synthesized ionic liquids. The following diagram illustrates the key characterization techniques employed.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for elucidating the chemical structure of synthesized pyridinium ILs and confirming their purity.[1][7] The chemical shifts of the protons on the pyridinium ring and the alkyl chain provide definitive structural information. For example, the protons on the carbon adjacent to the nitrogen atom typically show a characteristic downfield shift.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the ionic liquid and confirm the structure of the cation and anion.[8][9] The spectra of pyridinium-based ILs exhibit characteristic peaks corresponding to the stretching and bending vibrations of the pyridinium ring and the alkyl chains.[9]

| Technique | Typical Observations for Pyridinium ILs | Reference |

| ¹H NMR | Signals for pyridinium ring protons appear as doublets and triplets in the aromatic region (δ 7-9 ppm). Protons of the CH₂ group attached to the pyridinium nitrogen are typically found around δ 4.7-4.9 ppm. | [1][5] |

| ¹³C NMR | Signals for the carbons of the pyridinium ring are observed in the aromatic region. The signal for the CH₂ carbon attached to the nitrogen is also characteristic. | [1] |

| FTIR | Characteristic peaks for the stretching vibrations of the pyridine C-H, C=C, and C=N bonds are observed. For instance, peaks around 3140 cm⁻¹, 1561 cm⁻¹, and 1455 cm⁻¹ can be attributed to these vibrations. | [8][9] |

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition temperature of the ionic liquids.[10] This is a critical parameter for applications that involve elevated temperatures. Dicationic ILs have been shown to exhibit higher thermal stability compared to their monocationic counterparts.[10]

Differential Scanning Calorimetry (DSC): DSC is used to investigate the phase behavior of the ionic liquids, including melting point, glass transition temperature, and crystallization events.[11] These properties are crucial for defining the liquid range of the IL.

| Property | Description | Typical Range for Pyridinium ILs | Reference |

| Decomposition Temperature (Td) | The temperature at which the ionic liquid begins to degrade. | Often above 200°C, with dicationic ILs showing enhanced stability. | [10][12] |

| Melting Point (Tm) | The temperature at which the solid ionic liquid transitions to a liquid. Many are liquid at or below 100°C. | Varies widely depending on the cation and anion structure. | [1] |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid ionic liquid transitions to a viscous liquid. | Observed for many ILs that do not crystallize easily. | [11] |

Physicochemical Properties

The physicochemical properties of pyridinium-based ionic liquids are highly dependent on the structure of the cation and the nature of the anion.

| Property | Influencing Factors | General Trends | Reference |

| Density | Increases with increasing alkyl chain length on the cation. The nature of the anion also plays a significant role. | Decreases with increasing temperature. | [13][14] |

| Viscosity | Increases with increasing alkyl chain length on the cation. Stronger interionic interactions lead to higher viscosity. | Decreases significantly with increasing temperature. | [13][15] |

| Conductivity | Inversely related to viscosity. Shorter alkyl chains and anions with delocalized charge generally lead to higher conductivity. | Increases with increasing temperature. | [13][15] |

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of pyridinium-based ionic liquids. The straightforward quaternization reaction, coupled with the versatility of anion exchange, allows for the fine-tuning of their properties for specific applications. A thorough characterization using a combination of spectroscopic, thermal, and physicochemical techniques is imperative to ensure the quality and suitability of these materials for research and development. The data and protocols presented herein serve as a valuable resource for scientists and professionals working with this promising class of ionic liquids.

References

- 1. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt - Google Patents [patents.google.com]

- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]

- 11. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Substituted Pyelenidinium Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinium scaffold, a cationic heterocyclic structure, has long been a cornerstone in medicinal chemistry. Its inherent positive charge and synthetic tractability make it a privileged pharmacophore in the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of substituted pyridinium compounds, focusing on their antimicrobial, anticancer, and enzyme-inhibiting properties. It aims to serve as a comprehensive resource, detailing structure-activity relationships (SAR), quantitative biological data, and the experimental protocols crucial for their evaluation.

Antimicrobial Activity: Disrupting Bacterial Defenses

Substituted pyridinium compounds, particularly quaternary ammonium salts (QASs), exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Their primary mechanism of action involves the disruption of the bacterial cell membrane's integrity.[1] The cationic pyridinium headgroup interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding is followed by the insertion of a hydrophobic alkyl chain into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1][2]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of pyridinium salts is significantly influenced by the nature and position of substituents on the pyridine ring and the quaternary nitrogen. A key factor is the hydrophobicity of the compound.[3]

-

Alkyl Chain Length: The length of the alkyl chain attached to the pyridinium nitrogen is critical. Optimal antibacterial activity is often observed with chain lengths between 12 and 16 carbon atoms.[4]

-

Hydrophobic Substituents: The introduction of larger hydrophobic groups, including aromatic rings, at other positions on the pyridinium ring can enhance antimicrobial activity.[3]

-

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents also play a role. For instance, in pyridinium N-chloramines, electron-donating groups have been shown to enhance antibacterial efficacy.

-

Side Chain Length on Nitrogen: Studies on benzylidenehydrazinylpyridinium derivatives have shown that a longer side chain on the pyridinium nitrogen, such as a 3-phenylpropyl group, leads to increased activity against Staphylococcus aureus.[5]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various substituted pyridinium compounds against different microbial strains.

| Compound Class/Structure | Substituents | Microorganism | MIC (µg/mL) | Reference |

| Benzylidenehydrazinylpyridinium Bromides | 1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl) | Staphylococcus aureus ATCC 29213 | 4 | [5] |

| 1-benzyl-4-(2-(2-methylbenzylidene)hydrazinyl) | Staphylococcus aureus ATCC 29213 | 16 | [5] | |

| 1-(2-phenylethyl)-4-(2-(2-methylbenzylidene)hydrazinyl) | Staphylococcus aureus ATCC 29213 | 16 | [5] | |

| 1-(3-phenylpropyl)-4-(2-(2-hydroxybenzylidene)hydrazinyl) | Staphylococcus aureus ATCC 29213 | 8 | [5] | |

| 1-(3-phenylpropyl)-4-(2-(2-methoxybenzylidene)hydrazinyl) | Staphylococcus aureus ATCC 29213 | 8 | [5] | |

| 1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl) | Escherichia coli ATCC 25922 | 64 | [5] | |

| 1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl) | Pseudomonas aeruginosa ATCC 27853 | 256 | [5] | |

| 1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl) | Candida albicans ATCC 90028 | 128 | [5] |

Anticancer Activity: Targeting Malignant Cells

Substituted pyridinium compounds have demonstrated significant cytotoxic effects against a range of cancer cell lines, making them promising candidates for anticancer drug development.[6][7] Their mechanisms of action are diverse and can include the induction of apoptosis, modulation of cellular reactive oxygen species (ROS) levels, and interference with key signaling pathways.[6][8]

Quantitative Cytotoxicity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various pyridinium derivatives against different human cancer cell lines.

| Compound Class/Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| Amide-based Monomeric Pyridinium Bromide | 4-nitrobenzyl, amide-based pyridine | A-549 (Lung) | 1.240 - 0.146 | [7] |

| Hydrazone-linked Dimeric Pyridinium Cations | Various inorganic anions | Colon and Breast | 59 - 64 | [7] |

| 1-methyl-3-nitropyridine chloride (MNP) | - | HL-60 (Leukemia) | 24.3 | [8] |

| 3,3,6,6,10-pentamethyl-3,4,6,7-tetrahydro-[1,8(2H,5H)-dion]acridine chloride (MDION) | - | HL-60 (Leukemia) | Not specified, but less cytotoxic than MNP | [9] |

| 1-methyl-3-nitropyridine chloride (MNP) | - | HL-60/VINC (Vincristine-resistant Leukemia) | 7.5 | [8] |

| 1-methyl-3-nitropyridine chloride (MNP) | - | HL-60/DOX (Doxorubicin-resistant Leukemia) | 7.2 | [8] |

Enzyme Inhibition: A Key Therapeutic Strategy

The pyridine scaffold is a common feature in many enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[10] Pyridinium compounds have shown particular promise as inhibitors of cholinesterases and kinases.

Acetylcholinesterase (AChE) Inhibition

Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[11] Several substituted pyridinium compounds have been developed as potent AChE inhibitors.[12][13]

-

Quaternary Nitrogen: The cationic nature of the pyridinium nitrogen is crucial for binding to the catalytic anionic site (CAS) of AChE.

-

Substituents on the Ring: The nature and position of substituents on the pyridine ring can influence binding to the peripheral anionic site (PAS) of the enzyme, leading to dual-binding site inhibitors with enhanced potency.[14]

-

Linker Length: In bis-pyridinium compounds, the length of the linker connecting the two pyridinium rings is a critical determinant of inhibitory activity.

| Compound Class/Structure | Substituents | IC50 (nM) | Reference |

| N-benzylpyridinium-curcumin derivative | Benzyl moiety | 7.5 ± 0.19 | [12] |

| N-benzylpyridinium-curcumin derivative | Fluoro-substituted benzyl | ≤56 | [12] |

| Bis-pyridinium oxime derivative | 2,6-dichlorobenzyl and phenylpropyl residues | Comparable to Tacrine | [13] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[15] Certain substituted pyridine derivatives have been identified as potent VEGFR-2 inhibitors.

| Compound Class/Structure | Substituents | IC50 (nM) | Reference |

| Pyridine-urea derivative | Di- or tri-substituted aromatic moiety on urea | 5.4 | [15] |

| Pyridine-urea derivative | Di- or tri-substituted aromatic moiety on urea | 5.6 | [15] |

| Pyridine-urea derivative | Di- or tri-substituted aromatic moiety on urea | 7 | [15] |

| Pyrimidine derivative | - | 530 | [15] |

| Pyrimidine derivative | - | 610 | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Synthesis of Substituted Pyridinium Compounds

A common and versatile method for the synthesis of N-substituted pyridinium salts is the Menschutkin reaction . This reaction involves the alkylation of a pyridine derivative with an alkyl halide.

General Procedure:

-

Dissolve the substituted pyridine in a suitable solvent (e.g., acetonitrile, acetone, or DMF).

-

Add an equimolar amount or a slight excess of the desired alkyl halide (e.g., alkyl bromide or iodide).

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to several days, depending on the reactivity of the substrates.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting pyridinium salt often precipitates from the reaction mixture. The product can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol/ether).

More complex substituted pyridines can be synthesized through various methods, including cascade reactions involving Cu-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and air oxidation.[16][17]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][18] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Stock solutions of the test compounds in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin, fluconazole)

-

Negative control (broth only)

-

Growth control (broth with inoculum)

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plates. The final volume in each well is typically 100 µL.

-

Add 100 µL of the standardized microbial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL.

-

Include a positive control (a known antimicrobial agent), a growth control (inoculum in broth without any compound), and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Materials:

-

Sterile 96-well cell culture plates

-

Complete cell culture medium

-

Cancer cell lines of interest

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

The next day, treat the cells with various concentrations of the test compounds (typically in 100 µL of medium to make a final volume of 200 µL). Include a vehicle control (solvent only) and a positive control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle shaking or pipetting.

-

Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Acetylcholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity and the inhibitory potential of compounds.[11][22]

Materials:

-

96-well microtiter plate

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compounds at various concentrations

-

Positive control inhibitor (e.g., donepezil or galantamine)

-

Spectrophotometric microplate reader

Procedure:

-

In the wells of the 96-well plate, add 25 µL of the ATCI substrate solution, 125 µL of the DTNB solution, and 50 µL of the buffer.

-

Add 25 µL of the test compound solution at different concentrations (or buffer for the control).

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5-10 minutes) to determine the rate of the reaction.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor).

-

The IC50 value is determined from a dose-response curve of inhibition percentage versus inhibitor concentration.

VEGFR-2 Kinase Assay

The inhibitory activity of compounds against VEGFR-2 can be determined using commercially available kinase assay kits, which typically measure the amount of ATP consumed during the phosphorylation of a substrate.[23][24][25]

Materials:

-

VEGFR-2 kinase assay kit (containing VEGFR-2 enzyme, kinase assay buffer, ATP, and substrate)

-

Test compounds at various concentrations

-

Positive control inhibitor (e.g., sorafenib)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To the wells of the 96-well plate, add the kinase assay buffer, the substrate, and the test compound or control.

-

Add the VEGFR-2 enzyme to initiate the reaction, except in the "blank" wells.

-

Add ATP to all wells to start the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the reaction and measure the remaining ATP by adding a detection reagent (e.g., Kinase-Glo®) that produces a luminescent signal proportional to the ATP concentration.

-

Measure the luminescence using a luminometer.

-

The kinase activity is inversely proportional to the luminescent signal. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Visualizing the Core Concepts

Diagrams created using Graphviz (DOT language) help to visualize key pathways, workflows, and relationships discussed in this guide.

Caption: Mechanism of bacterial cell membrane disruption by pyridinium compounds.

Caption: Workflow for screening the antimicrobial activity of pyridinium compounds.

Caption: Key SAR principles for enhancing the antimicrobial activity of pyridinium salts.

Conclusion

Substituted pyridinium compounds represent a highly versatile and promising class of molecules in drug discovery. Their well-established antimicrobial properties, coupled with emerging evidence of their potent anticancer and enzyme-inhibiting activities, underscore their therapeutic potential. The synthetic accessibility of the pyridinium scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of the biological activities of these compounds, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and development of novel pyridinium-based therapeutics. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate the in vitro promise of these compounds into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Hydrophobicity and antimicrobial activities of quaternary pyridinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ability of selected pyridinium salts to increase the cytotoxic activity of vincristine but not doxorubicin towards sensitive and multidrug resistant promyelocytic leukaemia HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. researchgate.net [researchgate.net]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. amsbio.com [amsbio.com]

Pyridinium Ylides in Organic Synthesis: A Technical Guide to Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium ylides, a class of azomethine ylides, have emerged as highly versatile and reactive intermediates in organic synthesis. Their unique electronic structure, characterized by a positively charged pyridinium ring and a negatively charged adjacent carbon atom, allows them to participate in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanistic pathways involving pyridinium ylides, with a focus on their application in the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development. We will delve into the mechanisms of cycloaddition and sigmatropic rearrangement reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Generation and Stability of Pyridinium Ylides

Pyridinium ylides are typically generated in situ from the corresponding pyridinium salts by deprotonation with a base. The stability of the resulting ylide is a crucial factor in its reactivity and is largely influenced by the nature of the substituents on the carbanion.[1][2][3] Electron-withdrawing groups (EWGs) on the ylidic carbon delocalize the negative charge, leading to increased stability.[2][3] Common methods for generating pyridinium ylides include the treatment of N-alkyl-, N-acyl-, or N-cyanomethylpyridinium salts with bases such as triethylamine or potassium carbonate.[2][3]

Cycloaddition Reactions: The [3+2] Pathway to Indolizines

One of the most powerful applications of pyridinium ylides is their participation in [3+2] cycloaddition reactions with various dipolarophiles, providing a direct route to indolizine derivatives.[2][4] Indolizines are a class of nitrogen-containing heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The reaction proceeds through a concerted or stepwise mechanism, where the pyridinium ylide acts as a 1,3-dipole.

Quantitative Data for [3+2] Cycloaddition Reactions

The efficiency of the [3+2] cycloaddition is influenced by the nature of the pyridinium ylide, the dipolarophile, and the reaction conditions. The following table summarizes representative quantitative data for the synthesis of indolizines.

| Pyridinium Salt Precursor | Dipolarophile | Base | Solvent | Temp. (°C) | Yield (%) | Diastereo-/Enantioselectivity | Reference |

| N-(cyanomethyl)pyridinium chloride | N-phenylmaleimide | Et3N | CH2Cl2 | RT | 95 | - | [5] |

| N-(phenacyl)pyridinium bromide | Dimethyl acetylenedicarboxylate | K2CO3 | MeCN | RT | 88 | - | [2] |

| N-(ethoxycarbonylmethyl)pyridinium bromide | Ethyl acrylate | Et3N | Toluene | Reflux | 75 | - | [6] |

| Isoquinolinium methylide (from precursor) | Cinnamaldehyde | (S)-diphenylprolinol silyl ether | Toluene | -20 | 92 | >95:5 dr, 99% ee | [7] |

| Phthalizinium methylide (from precursor) | Crotonaldehyde | (S)-diphenylprolinol silyl ether | Toluene | -20 | 85 | >95:5 dr, 98% ee | [7] |

| Pyridinium ylide (photogenerated) | Styrene | Ir(ppy)2(dtbbpy)PF6 (photocatalyst) | CH3CN | RT | 82 | >20:1 dr | [8] |

Experimental Protocol: Synthesis of an Indolizine Derivative via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of an indolizine derivative from a pyridinium salt and an alkyne dipolarophile.[2]

Materials:

-

N-(Phenacyl)pyridinium bromide (1.0 mmol)

-

Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)

-

Potassium carbonate (K2CO3) (1.5 mmol)

-

Acetonitrile (MeCN) (10 mL)

Procedure:

-

To a stirred suspension of N-(phenacyl)pyridinium bromide in acetonitrile, add potassium carbonate at room temperature.

-

Stir the mixture for 10-15 minutes to facilitate the in situ generation of the pyridinium ylide.

-

Add dimethyl acetylenedicarboxylate to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired indolizine derivative.

Synthesis of 2,3-Dihydrofurans

Pyridinium ylides can also react with electron-deficient alkenes, such as enones, to yield highly substituted 2,3-dihydrofurans. This transformation proceeds via a Michael addition of the ylide to the enone, followed by an intramolecular cyclization.

Quantitative Data for the Synthesis of 2,3-Dihydrofurans

| Pyridinium Salt Precursor | Enone | Base | Solvent | Temp. (°C) | Yield (%) | Diastereoselectivity | Reference |

| N-(cyanomethyl)pyridinium chloride | Chalcone | K2CO3 | MeCN | RT | 85 | trans | [3] |

| N-(ethoxycarbonylmethyl)pyridinium bromide | 2-cyclohexen-1-one | Et3N | CH2Cl2 | RT | 78 | - | [3] |

| N-(acetonyl)pyridinium bromide | Benzylideneacetone | K2CO3 | MeCN | RT | 82 | trans | [3] |

Experimental Protocol: Synthesis of a 2,3-Dihydrofuran Derivative

This protocol outlines a general procedure for the synthesis of a 2,3-dihydrofuran from a pyridinium salt and an enone.[3]

Materials:

-

N-(Cyanomethyl)pyridinium chloride (1.0 mmol)

-

Chalcone (1.0 mmol)

-

Potassium carbonate (K2CO3) (1.5 mmol)

-

Acetonitrile (MeCN) (10 mL)

Procedure:

-

To a solution of chalcone in acetonitrile, add N-(cyanomethyl)pyridinium chloride and potassium carbonate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Filter the mixture to remove the inorganic base.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to obtain the 2,3-dihydrofuran product.

Sigmatropic Rearrangements: The Sommelet-Hauser Rearrangement

Pyridinium ylides can undergo sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma-bond across a pi-system. The[2]-sigmatropic rearrangement, exemplified by the Sommelet-Hauser rearrangement, is a notable transformation of certain N-benzyl pyridinium ylides.[9] This reaction provides a route to ortho-substituted pyridines.

The mechanism involves the deprotonation of a methyl group on the nitrogen substituent to form a transient ylide, which then undergoes a concerted[2][6]-sigmatropic rearrangement to form a dearomatized intermediate.[9] Subsequent tautomerization restores the aromaticity of the pyridine ring, yielding the final product.[9]

Experimental Protocol: General Conditions for Sommelet-Hauser Rearrangement

General Conditions:

-

Substrate: A benzyl quaternary ammonium salt (e.g., N-benzyl-N,N-dimethylanilinium bromide).

-

Base: A strong base is typically required, such as sodium amide (NaNH2) or potassium tert-butoxide.[10]

-

Solvent: Liquid ammonia or a polar aprotic solvent like DMSO or THF is commonly used.[10]

-

Temperature: The reaction is often carried out at low temperatures.

Illustrative Procedure (adapted):

-

The benzyl quaternary ammonium salt is dissolved or suspended in the chosen solvent under an inert atmosphere.

-

The strong base is added portion-wise at a low temperature (e.g., -33 °C for liquid ammonia).

-

The reaction is stirred for a specified period until completion, as monitored by TLC or other analytical methods.

-

The reaction is quenched, typically with an aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

The crude product is purified by chromatography.

Mechanistic Diagrams (Graphviz)

The following diagrams illustrate the core mechanistic pathways discussed in this guide.

Caption: Core reaction pathways of pyridinium ylides in organic synthesis.

Conclusion

Pyridinium ylides are undeniably powerful intermediates in the synthetic organic chemist's toolkit. Their ability to readily engage in cycloaddition and rearrangement reactions provides efficient pathways to a diverse range of heterocyclic structures. The methodologies presented in this guide, particularly the synthesis of indolizines and dihydrofurans, are of significant interest to the pharmaceutical industry due to the prevalence of these scaffolds in bioactive molecules. The continued development of stereoselective transformations involving pyridinium ylides will undoubtedly unlock new avenues for the synthesis of complex and medicinally relevant compounds. For professionals in drug development, a thorough understanding of these mechanisms is crucial for the rational design of novel synthetic routes to target molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reactions of Pyridinium N‐Ylides and Their Related Pyridinium Salts | Semantic Scholar [semanticscholar.org]

- 7. Organocatalytic enantioselective (3+2) cycloaddition using stable azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]

- 10. prezi.com [prezi.com]

An In-depth Technical Guide to the Photochemistry of Pyridinium Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium salts, cationic aromatic compounds derived from pyridine, have emerged as versatile and powerful tools in modern photochemistry. Their unique electronic properties, including their ability to act as electron acceptors and radical precursors upon photoexcitation, have led to a wide range of synthetic applications. This technical guide provides a comprehensive overview of the core principles of pyridinium salt photochemistry, detailing key reactions, mechanisms, and experimental protocols relevant to researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a practical resource for harnessing the synthetic potential of these remarkable compounds.

Core Photochemical Reactions of Pyridinium Salts

The photochemistry of pyridinium salts is rich and varied, encompassing a range of transformations that are highly valuable in organic synthesis. The primary photochemical processes often involve either single electron transfer (SET) or pericyclic reactions, leading to the formation of reactive intermediates that can be trapped to form complex molecular architectures.

Photoinduced Electron Transfer (PET) and Radical Generation

Upon absorption of light, pyridinium salts can act as potent electron acceptors, participating in photoinduced electron transfer (PET) processes with suitable electron donors. This process generates a pyridinyl radical and a radical cation of the donor species. The pyridinyl radical can then undergo fragmentation or further reactions, making pyridinium salts excellent precursors for a variety of radical species.[1][2]

A particularly important class of pyridinium salts in this context is the Katritzky salts (N-substituted 2,4,6-triphenylpyridinium salts).[3][4] These salts are readily prepared from primary amines and serve as versatile precursors for alkyl radicals under photoredox conditions.[5][6]

Key Applications of PET:

-

Deaminative Alkylation: Katritzky salts derived from primary amines can be photochemically activated to generate alkyl radicals, which can then be used in a variety of C-C bond-forming reactions, such as the alkylation of heteroarenes.[3][7]

-

C-H Arylation: Photochemical methods have been developed for the C-H arylation of pyridinium salts, offering a direct route to functionalized pyridine derivatives.[8]

Photocyclization Reactions

N-Alkylpyridinium salts can undergo intramolecular photocyclization reactions to yield bicyclic aziridines.[9][10] This transformation is a powerful tool for the construction of complex nitrogen-containing scaffolds. The reaction is believed to proceed through a concerted electrocyclization mechanism.

Photoaddition Reactions

Excited pyridinium salts can participate in photoaddition reactions with various unsaturated compounds, such as alkenes and arenes. These reactions often proceed through the formation of electron donor-acceptor (EDA) complexes in the ground or excited state.[11][12]

Quantitative Data on Pyridinium Salt Photochemistry

The efficiency of photochemical reactions is often quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed. The following tables summarize key quantitative data for various photochemical reactions of pyridinium salts.

| Pyridinium Salt Derivative | Reaction Type | Photocatalyst/Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| N-Alkylpyridinium salts | Photocyclization | UV irradiation (254 nm), H₂O/K₂CO₃ | Bicyclic aziridines | - | - | - | [9] |

| Katritzky salts from amino acids | Deaminative Alkylation | Ru(II) catalyst, visible light | meta-C-H alkylated arenes | High | - | - | [10] |

| N-Aminopyridinium salts | C4-Selective Arylation | Base, room temperature | C4-arylated pyridines | Good to excellent | - | - | [8] |

| Amino acid derived pyridinium salts | Enantioselective α-Alkylation | Chiral amine catalyst, visible light (390 nm) | α-Alkylated aldehydes | 36-92 | - | 60-92 | [1][11] |

| Katritzky salts | Deaminative C-2 Alkylation of N-Oxides | Visible light, base | C-2 alkylated heterocyclic-N-oxides | Excellent | - | - | [7] |